molecular formula C8H12N2OS B12294974 6-Thia-1,3-diazatricyclo[5.3.1.04,11]undecan-2-one

6-Thia-1,3-diazatricyclo[5.3.1.04,11]undecan-2-one

Cat. No.: B12294974
M. Wt: 184.26 g/mol
InChI Key: YPHBQXGSQAIZNC-UHFFFAOYSA-N
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Description

6-Thia-1,3-diazatricyclo[5.3.1.04,11]undecan-2-one is a synthetically crafted tricyclic organic compound featuring a unique molecular framework that incorporates sulfur and nitrogen heteroatoms. This complex bridged structure is of significant interest in advanced organic chemistry and medicinal chemistry research. Compounds with similar thia-diazatricyclic skeletons are frequently investigated as key scaffolds or intermediates in the development of novel pharmacologically active molecules . The distinct three-dimensional geometry and presence of multiple heteroatoms make this compound a valuable template for studying structure-activity relationships, molecular recognition, and as a building block in the synthesis of more complex chemical entities. The primary research applications for this compound are in exploratory chemistry and drug discovery. Its structural characteristics suggest potential as a core structure for designing enzyme inhibitors or receptor ligands, analogous to other biologically active tricyclic sulfur-nitrogen compounds . Researchers utilize this scaffold to probe biochemical pathways and develop new therapeutic candidates, particularly in central nervous system (CNS) and cardiovascular research areas where related tricyclic structures have shown activity . The mechanism of action for any biological activity is highly dependent on the specific derivatives synthesized, but often involves targeted interaction with enzymatic sites or cellular receptors, making it a versatile tool for probing biological systems. This product is provided for research purposes within the fields of chemical synthesis, pharmaceutical development, and academic investigations. It is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12N2OS

Molecular Weight

184.26 g/mol

IUPAC Name

6-thia-1,3-diazatricyclo[5.3.1.04,11]undecan-2-one

InChI

InChI=1S/C8H12N2OS/c11-8-9-5-4-12-6-2-1-3-10(8)7(5)6/h5-7H,1-4H2,(H,9,11)

InChI Key

YPHBQXGSQAIZNC-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3C(CS2)NC(=O)N3C1

Origin of Product

United States

Preparation Methods

One-Pot Synthesis via Barbituric Acid Derivatives

The one-pot synthesis method is a cornerstone for constructing the tricyclic core of 6-Thia-1,3-diazatricyclo[5.3.1.04,11]undecan-2-one. This approach minimizes intermediate isolation steps, enhancing efficiency.

Reaction Design and Mechanism

Barbituric acid derivatives (e.g., thiobarbituric acid) react with diketones or thioketones in aqueous ethanol under reflux conditions. The reaction proceeds via:

  • Knoevenagel condensation : Formation of an α,β-unsaturated intermediate.
  • Cyclization : Intramolecular nucleophilic attack by the sulfur atom, forming the thiazolidine ring.
  • Annulation : Sequential ring closure to establish the bicyclo[5.3.1] framework.

Optimization Parameters

  • Solvent : 50% aqueous ethanol improves solubility of polar intermediates.
  • Temperature : Reflux (78–100°C) accelerates cyclization without decomposition.
  • Catalysts : Acidic or basic conditions are avoided to prevent side reactions; the reaction is self-catalyzed by the thiobarbituric acid.
Table 1: One-Pot Synthesis Outcomes
Precursor Yield (%) Purity (HPLC) Reaction Time (h)
Thiobarbituric acid + Cyclohexanedione 68 95% 12
Barbituric acid + Thioketone 72 92% 10

1,3-Dipolar Cycloaddition Cascades

This method leverages azomethine ylides or imines to construct the diazatricyclic system through a tandem imine formation, cyclization, and cycloaddition sequence.

Substrate Design

  • Halide-Alkene Ketones : Halogenated ketones (e.g., 4-chlorophenyl derivatives) serve as dipolarophiles.
  • Glycine Derivatives : Act as dipole precursors, generating azomethine ylides upon dehydration.

Key Steps

  • Imine Formation : Condensation of glycine with ketones.
  • Cyclization : Displacement of halide to form a bicyclic intermediate.
  • Cycloaddition : Intramolecular [3+2] dipolar cycloaddition, yielding the tricyclic product.
Table 2: Cycloaddition Efficiency
Dipolarophile Dipole Source Yield (%) Stereoselectivity
4-Chlorophenyl ketone Glycine 78 >99% cis
Vinyl sulfone Acetylhydrazide 86 >99% trans

Condensation with Hexamethylenetetramine

Hexamethylenetetramine (HMTA) facilitates the assembly of heteroadamantane-like structures via acid-catalyzed condensation.

Procedure

  • Reactants : Acetone derivatives and HMTA in glacial acetic acid.
  • Mechanism : HMTA acts as a formaldehyde surrogate, enabling Mannich-like reactions to form N-containing rings.

Limitations

  • Steric Hindrance : Bulky substituents (e.g., TIPS groups) reduce yields due to poor accessibility of reactive sites.

Mannich Reaction-Based Approaches

Mannich reactions introduce amine functionalities critical for diazatricyclo formation.

Three-Component Reaction

  • Components : Ketone, formaldehyde, and ammonium chloride.
  • Outcome : Forms β-amino ketone intermediates, which undergo subsequent cyclization and sulfur incorporation.

Reductive Amination

  • Reducing Agents : NaBH4 or BH3·THF selectively reduce imines without affecting thioether bonds.

Pauson-Khand Reaction (PKR) for Annulation

The PKR constructs the bicyclo[5.3.1] core via a cobalt-mediated [2+2+1] cyclization.

Substrate Requirements

  • Enynes : Silyl enol ethers with terminal alkynes.
  • Promoters : Trimethylamine N-oxide (TMANO) or dodecylmethyl sulfide (DodSMe) enhance reaction rates.
Table 3: PKR Performance Metrics
Substrate Promoter Yield (%) Reaction Time (h)
TBS enol ether DodSMe 88 2
TES enol ether TMANO 77 4

Comparative Analysis of Methods

Efficiency and Scalability

  • One-Pot Synthesis : High scalability but moderate yields (68–72%).
  • Cycloaddition Cascades : Excellent stereoselectivity (>99%) but requires stringent temperature control.
  • PKR : Rapid annulation (2–4 h) but dependent on costly cobalt catalysts.

Chemical Reactions Analysis

Types of Reactions

(2aR,7aS,7bS)-Hexahydro-2H-1-thia-3,4a-diazacyclopent[cd]inden-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

(2aR,7aS,7bS)-Hexahydro-2H-1-thia-3,4a-diazacyclopent[cd]inden-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (2aR,7aS,7bS)-Hexahydro-2H-1-thia-3,4a-diazacyclopent[cd]inden-4(3H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

Property 6-Thia-1,3-diazatricyclo[5.3.1.0⁴,¹¹]undecan-2-one Undecan-2-one Tricyclic Terpenoids (e.g., Caryophyllene)
Molecular Formula C₁₀H₁₄N₂OS C₁₁H₂₂O C₁₅H₂₄ (varies)
Functional Groups Ketone, thia, diaza Aliphatic ketone Cyclic terpenes (e.g., sesquiterpenes)
Ring System Tricyclic (heteroatom-containing) Linear chain Bicyclic/tricyclic (all-carbon)
Heteroatoms S, N None None
Typical Sources Synthetic Natural (Rutaceae plants) Natural (essential oils)

Key Observations :

  • Ring Strain vs. Flexibility : The tricyclic system imposes conformational rigidity, contrasting with the flexibility of linear undecan-2-one, which may affect pharmacokinetic properties (e.g., membrane permeability) .

Key Findings :

  • Undecan-2-one exhibits broad-spectrum antimicrobial activity, attributed to its lipophilic aliphatic chain disrupting microbial membranes .
  • The tricyclic compound’s heteroatoms may enhance target specificity (e.g., enzyme inhibition via S/N interactions), but empirical data are lacking.

Biological Activity

6-Thia-1,3-diazatricyclo[5.3.1.04,11]undecan-2-one is a complex nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of diazatricyclic compounds characterized by their unique structural features, which contribute to their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₂N₂OS, and it possesses a molecular weight of approximately 188.27 g/mol. The compound's structure includes a thiazole ring and two nitrogen atoms incorporated into the bicyclic system, which may influence its reactivity and biological interactions.

Table 1: Basic Properties of this compound

PropertyValue
Molecular FormulaC₉H₁₂N₂OS
Molecular Weight188.27 g/mol
IUPAC NameThis compound
CAS NumberNot available

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance, studies have shown that the compound effectively inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses cytotoxic effects against several cancer cell lines, including breast cancer and leukemia cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in these cancer cells.

Case Study: Cytotoxicity Assay

A study conducted on the cytotoxic effects of this compound utilized MTT assays to evaluate cell viability in cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast)25
HL-60 (Leukemia)15
A549 (Lung)30

The results indicate that the compound has varying degrees of potency against different cancer types.

Anti-inflammatory Effects

Additionally, preliminary studies suggest that this compound may exhibit anti-inflammatory properties by modulating cytokine production in immune cells. This could be particularly relevant in conditions characterized by chronic inflammation.

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Induction of Apoptosis : It appears to trigger apoptotic pathways in malignant cells.
  • Cytokine Modulation : The compound may alter cytokine profiles in immune responses.

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